3-(Cyclopropylmethoxy)-6-methylpyridazine is a chemical compound that belongs to the pyridazine family, characterized by a pyridazine ring substituted with a cyclopropylmethoxy group and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of sodium channel NaV1.8, which is implicated in pain pathways and other physiological processes .
3-(Cyclopropylmethoxy)-6-methylpyridazine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyridazine derivatives, which are known for their diverse biological activities.
The synthesis of 3-(Cyclopropylmethoxy)-6-methylpyridazine typically involves several steps:
The molecular structure of 3-(Cyclopropylmethoxy)-6-methylpyridazine can be represented as follows:
The compound's structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and conformational properties.
3-(Cyclopropylmethoxy)-6-methylpyridazine participates in various chemical reactions typical of pyridazine derivatives:
For instance, when subjected to strong bases or acids, this compound may undergo rearrangements or deprotonation leading to different derivatives or degradation products.
The mechanism of action for 3-(Cyclopropylmethoxy)-6-methylpyridazine primarily involves its interaction with sodium channels, specifically NaV1.8. This channel plays a critical role in pain transmission.
Studies indicate that compounds targeting NaV1.8 can have significant analgesic effects, making them potential candidates for pain management therapies .
Characterization techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are crucial for confirming the identity and purity of synthesized compounds.
3-(Cyclopropylmethoxy)-6-methylpyridazine has potential applications in:
The pyridazine ring (1,2-diazine) represents an underexploited nitrogen-rich heterocycle in medicinal chemistry despite its distinctive electronic profile. Early drug discovery primarily utilized pyridazine as a bioisostere for phenyl or pyridine rings to modulate electronic properties or solubility. Seminal work emerged in the mid-20th century with cardiovascular agents like hydralazine—a pyridazine derivative acting as a direct-acting vasodilator . However, widespread adoption was limited by synthetic challenges and a poor understanding of structure-activity relationships. The 21st century witnessed renewed interest with two landmark FDA approvals: relugolix (gonadotropin-releasing hormone antagonist, 2020) and deucravacitinib (TYK2 inhibitor, 2022) . These drugs validated pyridazine’s capacity to confer target selectivity and improved pharmacokinetic profiles, stimulating research into novel derivatives like 3-(cyclopropylmethoxy)-6-methylpyridazine.
Table 1: Evolution of Pyridazine-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1950-1980 | Vasodilators; Antibiotics | Hydralazine; Cinoxacin |
1980-2000 | Inotropes; PDE3 Inhibitors | Levosimendan; Pimobendan |
2000-Present | Targeted Therapies (Kinase Inhibition, Hormone Modulation) | Relugolix; Deucravacitinib |
3-(Cyclopropylmethoxy)-6-methylpyridazine functions as a versatile chemical intermediate and a privileged scaffold in lead optimization. Its synthesis typically exploits nucleophilic aromatic substitution (SNAr) on precursors like 3-chloro-6-methylpyridazine (CAS: 1121-79-5) [8], using cyclopropylmethanol under basic conditions. Alternatively, transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables diversification at the methyl position [6].
This scaffold addresses critical challenges in drug design:
Table 2: Structure-Activity Relationship (SAR) Applications of 3-(Cyclopropylmethoxy)-6-methylpyridazine
Modification Site | Biological Rationale | Impact on Properties |
---|---|---|
Pyridazine Core | Hydrogen-bond acceptor for kinase hinge regions | ↑ Target affinity |
6-Methyl Group | Metabolic shielding; conformational restriction | ↓ CYP3A4 clearance; ↑ plasma t₁/₂ |
3-Cyclopropylmethoxy | Steric blockade of metabolism; lipophilicity modulation (predicted LogP = 2.5) [6] | ↑ Metabolic stability; ↑ membrane permeability |
Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety (-OCH₂-cyclopropane) merges steric constraint with moderate lipophilicity:
6-Methyl Group
The methyl substituent exemplifies the "magic methyl" effect in biooptimization:
Table 3: Physicochemical Properties of Substituent Groups
Substituent | cLogP* | TPSA (Ų) | Steric (Es) | Metabolic Stability |
---|---|---|---|---|
Cyclopropylmethoxy | 1.2 | 12.2 | -0.94 | High |
Methyl (C6) | 0.5 | 0 | -0.55 | Moderate |
Methoxy | -0.2 | 12.2 | -0.55 | Low |
*Calculated using BioByte ClogP [6].
Synergistic Effects
The combined steric bulk of both groups impedes hydrolytic cleavage of the pyridazine-ether bond. Additionally, the methyl group’s electron donation enhances the oxygen atom’s hydrogen-bond-accepting capacity, strengthening interactions with residues like serine or threonine in enzymatic pockets [6]. This synergy underpins the scaffold’s utility in kinase inhibitors and GPCR modulators.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: